decanoyl-l-carnitine
Overview
Description
Its chemical formula is C₁₇H₃₃NO₄, and its molecular weight is 315.45 g/mol . This compound plays a crucial role in fatty acid metabolism and energy production within the body.
Scientific Research Applications
Decanoyl-L-carnitine finds applications in various fields:
Metabolism Research: Studying fatty acid metabolism and lipid homeostasis.
Cardiovascular Health: Investigating its role in heart health and lipid transport.
Neuroprotection: Potential neuroprotective effects.
Sports Nutrition: As a dietary supplement for energy enhancement.
Mechanism of Action
Target of Action
Decanoyllevocarnitine is an ester derivative of L-carnitine . The primary target of Decanoyllevocarnitine is similar to that of L-carnitine, which is used to treat carnitine deficiency and stimulate gastric and pancreatic secretions in hyperlipoproteinemia .
Mode of Action
Decanoyllevocarnitine increases the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes . This suggests that it may play a role in the metabolism of fatty acids. L-carnitine, from which Decanoyllevocarnitine is derived, can be synthesized within the body from the amino acids lysine or methionine .
Biochemical Pathways
The biochemical pathways affected by Decanoyllevocarnitine are likely related to those of L-carnitine. L-carnitine is essential for the transport of fatty acids into the mitochondria for β-oxidation . Therefore, Decanoyllevocarnitine, as an ester derivative of L-carnitine, may also be involved in these pathways.
Pharmacokinetics
L-carnitine is eliminated from the body mainly via urinary excretion . Under baseline conditions, the renal clearance of L-carnitine is substantially less than glomerular filtration rate (GFR), indicating extensive (98–99%) tubular reabsorption .
Result of Action
Given its similarity to l-carnitine, it may have similar effects, such as stimulating gastric and pancreatic secretions and treating hyperlipoproteinemias .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Decanoyllevocarnitine participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the transport of fatty acids into the mitochondria for β-oxidation . This process involves the esterification of L-carnitine to form acylcarnitine derivatives . The nature of these interactions is critical for maintaining normal biological functioning, especially in tissues that depend critically on fatty acid oxidation .
Cellular Effects
Decanoyllevocarnitine influences various types of cells and cellular processes. It plays a key role in cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . By facilitating the transport of fatty acids into the mitochondria, Decanoyllevocarnitine helps to power the cells and keep them working efficiently .
Molecular Mechanism
The molecular mechanism of action of Decanoyllevocarnitine involves its role in the transport of fatty acids into the mitochondria for β-oxidation . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .
Temporal Effects in Laboratory Settings
The effects of Decanoyllevocarnitine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its role in energy production and fatty acid metabolism.
Dosage Effects in Animal Models
The effects of Decanoyllevocarnitine vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. These findings are crucial for understanding the safe and effective use of Decanoyllevocarnitine in clinical applications.
Metabolic Pathways
Decanoyllevocarnitine is involved in the metabolic pathways of fatty acid oxidation . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these interactions is key to elucidating the role of Decanoyllevocarnitine in energy production and fatty acid metabolism.
Transport and Distribution
Decanoyllevocarnitine is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, influencing its localization or accumulation. This process is crucial for ensuring high tissue-to-plasma concentration ratios in tissues that depend critically on fatty acid oxidation .
Subcellular Localization
The subcellular localization of Decanoyllevocarnitine and its effects on activity or function are crucial aspects of its role in energy production and fatty acid metabolism . Targeting signals or post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function.
Preparation Methods
Synthetic Routes:: Decanoyl-L-carnitine can be synthesized by acylating L-carnitine with decanoic acid (also known as capric acid). The reaction involves the replacement of the hydroxyl group in L-carnitine with the decanoyl group. The synthetic route is as follows:
L-carnitine + Decanoic acid → this compound
Reaction Conditions:: The acylation reaction typically occurs under mild conditions, using appropriate solvents and catalysts. The choice of solvent and reaction temperature influences the yield and purity of the product.
Chemical Reactions Analysis
Decanoyl-L-carnitine undergoes various reactions, including:
Ester Hydrolysis: this compound can be hydrolyzed back to L-carnitine and decanoic acid.
Oxidation: It may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction of the ester group can yield different intermediates.
Substitution: The ester moiety can be substituted with other functional groups.
Hydrolysis: Alkaline hydrolysis using NaOH or KOH.
Oxidation: Oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Various nucleophiles (e.g., amines, thiols).
Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields L-carnitine and decanoic acid, while oxidation and reduction lead to different metabolites.
Comparison with Similar Compounds
Decanoyl-L-carnitine stands out due to its unique combination of fatty acid chain length and carnitine structure. Similar compounds include other acylcarnitines (e.g., acetyl-L-carnitine, propionyl-L-carnitine), each with distinct properties.
Properties
IUPAC Name |
(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSYCMHQXPBFU-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021655 | |
Record name | Decanoyllevocarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Decanoylcarnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3992-45-8, 1492-27-9 | |
Record name | Decanoyllevocarnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003992458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoyllevocarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECANOYLLEVOCARNITINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UV9H3KBCX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Decanoylcarnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Could decanoyl-L-carnitine serve as a biomarker for diseases like nasopharyngeal carcinoma?
A2: Studies show a significant change in this compound levels in both the serum and urine of nasopharyngeal carcinoma (NPC) patients. [] When combined with other metabolites like creatinine and octanoylcarnitine, it demonstrates potential as part of a diagnostic panel for NPC. []
Q2: What is the connection between this compound and panhypopituitarism?
A3: In males with panhypopituitarism, a lower concentration of this compound alongside higher free carnitine levels suggests a potential disorder in the carnitine shuttle system. [] This finding aligns with the clinical presentation of decreased fatty acid oxidation observed in this condition. [] Furthermore, the ratio of this compound to L-carnitine shows promise as a diagnostic biomarker for panhypopituitarism. []
Q3: Does this compound play a role in the diagnosis of premature ovarian insufficiency (POI)?
A4: Untargeted metabolite analysis has identified this compound as a potential biomarker for POI. [] The study observed significant differences in this compound levels in the plasma of POI patients compared to healthy controls. []
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